

Application Notes and Protocols for Screening Fungicides Against *Ilyonectria liriodendri*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Illicol*

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These application notes provide a comprehensive overview of methodologies for screening chemical and biological fungicides for the control of *Ilyonectria liriodendri*, a significant pathogen causing black foot disease in grapevines. The included protocols are based on established research to ensure reliable and reproducible results.

Introduction

Ilyonectria liriodendri is a soil-borne fungus that poses a serious threat to viticulture worldwide, causing significant economic losses in nurseries and young vineyards.^{[1][2][3]} Effective management strategies are crucial, and the screening of fungicides is a primary step in developing control measures. This document outlines detailed protocols for in vitro and in vivo screening of fungicides against this pathogen.

Data Presentation: Fungicide Efficacy

The following tables summarize quantitative data from various studies on the efficacy of different fungicides against *I. liriodendri*.

Table 1: In Vitro Mycelial Growth Inhibition of *Ilyonectria liriodendri*

Fungicide/Active Ingredient(s)	Efficacy/Inhibition (%)	Key Findings	Reference
Tebuconazole	99.11%	Highly effective in inhibiting mycelial growth.	[1]
Fluopyram + Tebuconazole	99.03%	Combination shows very high efficacy.	[1]
Thiophanate-methyl	88.79%	Effective in inhibiting mycelial growth.	[1]
Cyprodinil + Fludioxonil	85.66%	A combination that shows significant inhibition.	[1]
Thiabendazole + Fludioxonil + Metalaxyl-M + Azoxystrobin	Highly Effective	One of the most effective mixtures in inhibiting mycelial growth.	[2]
Azoxystrobin + Metalaxyl-M + Fludioxonil	Highly Effective	Another highly effective fungicide mixture.	[2]
Trichoderma harzianum Rifai KRL- AG2	60.1% - 80.6%	Biological control agent shows good inhibitory effects.	[2]
Carbendazim	Effective	Among the most effective in reducing mycelial growth.	[4][5]
Hydroxyquinoline sulphate	Effective	Demonstrated effectiveness in reducing mycelial growth.	[4][5]
Imazalil	Effective	Shown to be effective in reducing mycelial growth.	[4][5]

Prochloraz	Effective	One of the most effective fungicides in reducing mycelial growth. [4] [5]
PH 151 (8-Hydroxyquinoline derivative)	MIC: 6.25 µg/ml	Showed better results than tebuconazole [6] [7] and mancozeb.

Table 2: In Vivo Efficacy of Fungicides Against *Illyonectria liriodendri*

Fungicide/Treatment	Application Method	Efficacy/Disease Reduction	Host	Reference
Cyprodinil + Fludioxonil	Rooting of cuttings	63.4% (2020), 69.6% (2021) reduction in incidence	1103 Paulsen grapevine rootstock	[1]
Fluopyram + Tebuconazole	Pre-inoculation field trial	38.91% effective	Apricot trees (vs. <i>L. persoonii</i>)	[1]
Trichoderma harzianum	Pot trials	Significantly reduced disease severity	1103 P rootstocks	[1]
Thiabendazole + Fludioxonil + Metalaxyl-M + Azoxystrobin	Controlled conditions	Most effective in 2020 and 2021 experiments	1103 Paulsen grapevine rootstocks	[2]
Azoxystrobin + Metalaxyl-M + Fludioxonil	Controlled conditions	Followed the most effective fungicides in efficacy	1103 Paulsen grapevine rootstocks	[2]
PH 151 (8-Hydroxyquinoline derivative)	Preventive application on wounds	Excellent results	Grapevines	[6][7]
Captan	Field trial	Significantly reduced disease severity and incidence	Grapevine rootstocks 101-14 and 5C	[8]
Carbendazim + Flusilazole	Field trial	Effective in reducing disease severity and incidence	Grapevine rootstocks 101-14 and 5C	[8]
Copper oxychloride	Pot assay	Significantly decreased root	Grapevine cuttings	[5]

disease severity

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Fungicide Screening: Mycelial Growth Inhibition Assay

This protocol is for assessing the efficacy of fungicides in inhibiting the mycelial growth of *Ilyonectria liriodendri* on a solid medium.

Materials:

- Pure culture of *Ilyonectria liriodendri*
- Potato Dextrose Agar (PDA) medium
- Fungicides to be tested
- Sterile distilled water
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5-8 mm diameter)
- Incubator

Procedure:

- Fungicide Stock Solution Preparation: Prepare stock solutions of the test fungicides at desired concentrations. The solvent used should be sterile and should not affect fungal growth (sterile distilled water is preferred).
- Medium Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and allow it to cool to 45-50°C.

- **Fungicide Incorporation:** Add the appropriate volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations. For the control, add an equivalent volume of sterile solvent (e.g., distilled water) to the PDA. Pour the amended and control PDA into sterile Petri dishes.
- **Inoculation:** From a 7-10 day old culture of *I. liriodendri*, take mycelial plugs from the actively growing edge using a sterile cork borer. Place a single mycelial plug in the center of each PDA plate (both fungicide-amended and control).
- **Incubation:** Incubate the plates in the dark at 25°C.[\[9\]](#)
- **Data Collection:** Measure the colony diameter (in two perpendicular directions) daily or at the end of the incubation period (e.g., 7 days), when the control colony has reached a significant size.
- **Calculation of Inhibition:** Calculate the percentage of mycelial growth inhibition using the following formula:
 - Inhibition (%) = $[(dc - dt) / dc] * 100$
 - Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

In Vivo Fungicide Screening: Grapevine Rootstock Protection Assay

This protocol evaluates the efficacy of fungicides in protecting grapevine rootstocks from infection by *I. liriodendri* under controlled conditions.

Materials:

- Healthy, dormant grapevine rootstock cuttings (e.g., 1103 Paulsen)
- *Ilyonectria liriodendri* conidial suspension (e.g., 10^6 conidia/mL)
- Fungicides to be tested

- Sterile potting mix (e.g., perlite, vermiculite, and peat moss)
- Pots
- Greenhouse or controlled environment chamber

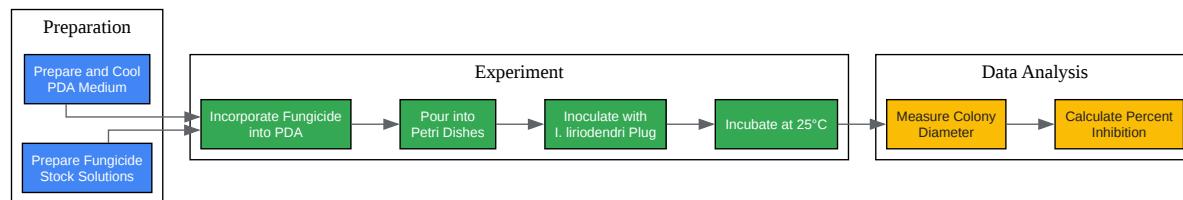
Procedure:

- Inoculum Preparation: Grow *I. liriodendri* on a suitable medium (e.g., PDA) for 2-3 weeks. Prepare a conidial suspension by flooding the culture surface with sterile distilled water and gently scraping. Filter the suspension through sterile cheesecloth and adjust the concentration using a hemocytometer.
- Fungicide Treatment:
 - Preventive Application: Dip the basal ends of the grapevine cuttings in the fungicide solution for a specified duration (e.g., 30 minutes) before inoculation. Air-dry the cuttings.
 - Curative Application: Inoculate the cuttings first (see step 3) and then apply the fungicide treatment after a certain period.
- Inoculation: Dip the basal ends of the fungicide-treated and control cuttings in the conidial suspension of *I. liriodendri* for a specified time (e.g., 1 hour). Control cuttings for the fungicide treatment should be dipped in sterile water. A positive control group should be inoculated with the pathogen but not receive fungicide treatment. A negative control group should receive neither pathogen nor fungicide.
- Planting: Plant the cuttings in pots containing the sterile potting mix.
- Incubation: Maintain the pots in a greenhouse or a controlled environment chamber with conditions suitable for grapevine rooting and growth.
- Data Collection and Evaluation: After a designated period (e.g., 8-12 weeks), carefully remove the plants from the pots and wash the roots. Evaluate the following parameters:
 - Disease Incidence (%): Percentage of plants showing symptoms of black foot disease (e.g., necrotic lesions on roots and basal end).

- Disease Severity: Score the severity of symptoms on a scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).
- Plant Growth Parameters: Measure root and shoot dry weight, and root length.
- Re-isolation: To confirm the presence of the pathogen, plate small sections of symptomatic tissue onto a selective medium.

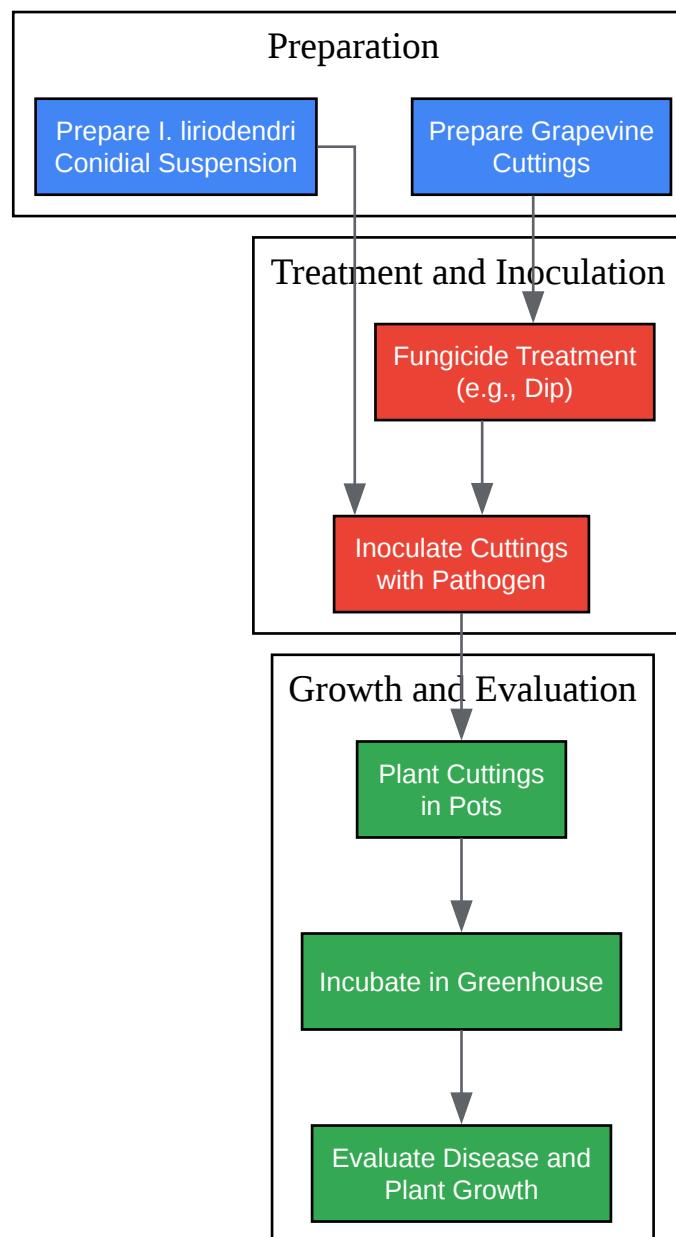
Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.



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Caption: Workflow for in vitro screening of fungicides.



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Caption: Workflow for in vivo screening of fungicides.

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- To cite this document: BenchChem. [Application Notes and Protocols for Screening Fungicides Against *Ilyonectria liriiodendri*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15593277#screening-fungicides-for-ilyonectria-liriiodendri-control>]

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